1-(6-Methoxypyridin-3-YL)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOFYASWRIOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597565 | |
| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158399-76-9 | |
| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 1 6 Methoxypyridin 3 Yl Piperazine and Its Analogues
Strategies for Introducing the Piperazine (B1678402) Moiety
The introduction of the piperazine ring onto the pyridine (B92270) core is a critical step in the synthesis of 1-(6-methoxypyridin-3-yl)piperazine. Several established methods are employed, each with its own advantages and substrate scope.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a widely utilized method for forming aryl-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of a pyridine ring activated by an electron-withdrawing group with piperazine. For instance, a common precursor, 3-chloro-6-nitropyridine, can react with an excess of piperazine in a solvent like n-butanol at elevated temperatures to yield 1-(6-nitropyridin-3-yl)piperazine (B1631402) with high efficiency. The nitro group, being a strong electron-withdrawing group, facilitates the nucleophilic attack of piperazine at the C3 position. youtube.com This intermediate can then be further modified, for example, by reduction of the nitro group to an amine.
The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the position of the leaving group and the nature of any activating groups. Generally, positions ortho and para to the ring nitrogen and to electron-withdrawing substituents are most susceptible to attack. researchgate.net
Reductive Amination Approaches
Reductive amination offers a versatile and powerful strategy for the formation of carbon-nitrogen bonds, including the synthesis of piperazine derivatives. harvard.edu This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu While direct application to the synthesis of this compound from a pyridine-based aldehyde or ketone and piperazine is less commonly reported in initial ring construction, it is a crucial method for the N-alkylation of the piperazine ring once formed. For example, the synthesis of Cariprazine involves the N-alkylation of a piperazine derivative via reductive amination. mdpi.com
Various reducing agents can be employed in reductive amination, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being popular choices due to their selectivity for the iminium ion over the starting carbonyl compound. harvard.edu The reaction conditions, including pH control, are important for optimizing the yield and minimizing side reactions. harvard.edu More recent developments have explored the use of catalysts like amorphous Cobalt particles with H2 and aqueous ammonia (B1221849) for reductive amination under milder conditions. organic-chemistry.org
Alkylation Reactions
Direct alkylation of piperazine with a suitable pyridine-containing electrophile is another fundamental approach. This typically involves the reaction of piperazine with a halo- or sulfonyloxypyridine derivative. For instance, N-alkylation of piperazine can be achieved using an alkyl halide. google.com The synthesis of various piperazine-containing drugs, such as Ponatinib and Maralixibat, involves N-alkylation with a reactive alkyl halide. mdpi.com
Care must be taken to control the degree of alkylation, as mono-, di-, and even tetra-alkylation products can be formed. Using a large excess of piperazine can favor the formation of the mono-substituted product. Protecting group strategies are also commonly employed to achieve selective mono-alkylation. For example, using N-Boc-piperazine allows for the introduction of the piperazine moiety, followed by deprotection to reveal the free secondary amine for further functionalization. chemicalbook.com
Approaches for Incorporating the 6-Methoxypyridin-3-YL Unit
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.org It is widely used in the synthesis of biaryl compounds, including those containing heterocyclic rings. wikipedia.org In the synthesis of analogs of this compound, this reaction is instrumental. For example, a key step in the synthesis of a potent PDE5 inhibitor involved a Suzuki reaction between a chloroaminopyridopyrazinone and 6-methoxypyridin-3-ylboronic acid. acs.org
The reaction typically employs a palladium catalyst and a base to couple an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and substrate scope. nih.gov MIDA (N-methyliminodiacetic acid) boronates have emerged as stable and easily handled alternatives to boronic acids, allowing for sequential cross-coupling reactions under mild conditions. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |
| Chloroaminopyridopyrazinone | 6-Methoxypyridin-3-ylboronic acid | Not Specified | Not Specified | 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | Good | acs.org |
| 3-Chloroindazole | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 3-Phenylindazole | High | nih.gov |
| Aryl Halide | Boronic Acid | P1 Precatalyst | K3PO4 | Aryl-Aryl Compound | Good to Excellent | nih.gov |
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
Functionalization of Pyridine Precursors
The direct functionalization of pyridine rings offers an alternative and often more atom-economical approach to introducing the desired substituents. researchgate.net While the inherent electron-deficient nature of the pyridine ring can make direct functionalization challenging, various methods have been developed to achieve regioselective modifications. researchgate.net
For instance, the methoxy (B1213986) group on a pyridine ring can act as a directing group for ortho-metallation, allowing for the introduction of other functional groups. nih.govntu.edu.sg Furthermore, palladium-mediated direct C-H functionalization reactions have been used to forge new carbon-carbon bonds on the pyridine ring without the need for pre-functionalization. nih.gov
Recent advances have also focused on achieving meta-selective C-H functionalization of pyridines, which has traditionally been a significant challenge. researchgate.net These strategies often involve temporary dearomatization of the pyridine ring to alter its reactivity profile. researchgate.net
| Pyridine Precursor | Reagent(s) | Reaction Type | Product | Reference |
| 2-Methoxypyridine | n-BuLi, Electrophile | Deprotonative ortho-metallation | 2-Methoxy-3-substituted pyridine | ntu.edu.sg |
| Pyridine Aldehyde | Methyl vinyl ketone, 1,3-cyclopentanedione | Robinson Annulation | Tetracyclic core of magellanine-type alkaloids | nih.gov |
| Pyridine | n-Butylsodium, Alkyl Halide | C4-Alkylation | 4-Alkylpyridine | nih.gov |
Table 2: Examples of Pyridine Functionalization Reactions
Derivatization and Functionalization of the Piperazine Ring for Analogues
The piperazine ring within this compound is a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of analogues. The secondary amine of the piperazine moiety is a key site for derivatization, commonly undergoing N-alkylation and N-arylation reactions. These modifications are crucial for exploring the structure-activity relationships of piperazine-containing compounds in various therapeutic areas. nih.govnih.gov
Standard methods for N-alkylation include nucleophilic substitution reactions with alkyl halides or sulfonates, as well as reductive amination with aldehydes. nih.gov For instance, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can yield the corresponding N-alkylated analogue. Another common approach is the reduction of N-acyl derivatives. nih.gov
N-arylation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov The choice of method depends on the nature of the arylating agent and the desired substitution pattern.
Recent advancements in synthetic methodology have also focused on the direct C-H functionalization of the piperazine ring, offering more atom-economical routes to novel analogues. mdpi.com Photoredox catalysis, for example, has emerged as a powerful tool for the C-H alkylation of carbamate-protected piperazines. mdpi.com These methods provide access to piperazine derivatives with substituents on the carbon atoms of the ring, a feature less common in medicinally used piperazines. mdpi.com
Below is a table summarizing common derivatization reactions of the piperazine ring:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation (Nucleophilic Substitution) | Alkyl halide (e.g., R-Br, R-Cl), Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, ACN) | N-Alkylpiperazine |
| N-Alkylation (Reductive Amination) | Aldehyde (R-CHO) or Ketone (R-CO-R'), Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | N-Alkylpiperazine |
| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O), Base (e.g., Et3N, pyridine) | N-Acylpiperazine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base (e.g., NaOtBu) | N-Arylpiperazine |
| N-Arylation (SNAr) | Electron-deficient aryl halide (e.g., 2,4-dinitrochlorobenzene) | N-Arylpiperazine |
Modifications of the 6-Methoxypyridin-3-YL Moiety
The 6-methoxypyridin-3-yl fragment of the title compound also presents opportunities for structural modification to generate novel analogues. A key transformation is the demethylation of the methoxy group to yield the corresponding pyridin-6-ol derivative. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting hydroxyl group can then serve as a handle for further functionalization, for instance, through etherification or esterification reactions to introduce a variety of substituents.
Direct functionalization of the pyridine ring itself is another powerful strategy. nih.gov Palladium-mediated cross-coupling reactions, for example, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring, provided suitable starting materials (e.g., halogenated pyridines) are used. The electronic nature of the methoxypyridine ring can influence the reactivity and regioselectivity of these transformations. nih.gov For example, the methoxy group is an electron-donating group, which can direct electrophilic substitution to the ortho and para positions relative to it.
A common precursor for introducing the 6-methoxypyridin-3-yl moiety is through the corresponding nitro-substituted pyridine. For instance, 1-(6-nitropyridin-3-yl)piperazine can be synthesized via a nucleophilic aromatic substitution reaction. The nitro group can then be reduced to an amino group, which can be further modified through diazotization followed by substitution reactions (Sandmeyer reaction) to introduce a range of functional groups such as halogens, cyano, or hydroxyl groups.
The following table outlines potential modifications of the 6-methoxypyridin-3-yl moiety:
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| O-Demethylation | BBr3, DCM or HBr, heat | -OCH3 to -OH |
| Etherification | Alkyl halide (R-X), Base (e.g., NaH, K2CO3) | -OH to -OR |
| Nucleophilic Aromatic Substitution (from precursor) | Starting with 3-halo-6-methoxypyridine and piperazine | Formation of the C-N bond |
| Reduction of Nitro Group (from precursor) | H2, Pd/C or SnCl2, HCl | -NO2 to -NH2 |
| Sandmeyer Reaction (from amino precursor) | 1. NaNO2, HCl; 2. CuX (X = Cl, Br, CN) | -NH2 to -X |
Chemo-Enzymatic Synthesis and Biocatalytic Routes for Related Structures
While specific chemo-enzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented, the principles of these green chemistry approaches are being increasingly applied to the synthesis of related nitrogen heterocycles, particularly chiral piperidines and piperazines. nih.gov These methods offer the advantages of high selectivity (enantio- and regio-), mild reaction conditions, and reduced environmental impact.
One notable chemo-enzymatic strategy involves the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines. nih.gov This approach combines chemical synthesis to generate an N-substituted tetrahydropyridine (B1245486) intermediate, which is then subjected to a one-pot enzymatic cascade involving an amine oxidase and an ene-imine reductase to yield chiral substituted piperidines. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral piperazine analogues.
Biocatalysis can also be employed for the selective functionalization of the piperazine core. Enzymes such as lipases can be used for the enantioselective acylation or deacylation of piperazine derivatives, enabling the resolution of racemic mixtures. Transaminases are another class of enzymes that could be explored for the asymmetric synthesis of chiral amines, which are precursors to substituted piperazines.
The development of novel biocatalysts through enzyme engineering and directed evolution is expanding the scope of enzymatic reactions applicable to complex molecule synthesis. It is conceivable that future research will lead to the development of specific enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound and its analogues.
The table below provides examples of enzymatic transformations relevant to the synthesis of related heterocyclic structures:
| Enzymatic Reaction | Enzyme Class | Substrate Type | Product Feature |
| Asymmetric Dearomatization | Amine Oxidase / Ene-Imine Reductase | Activated Pyridines | Chiral Substituted Piperidines |
| Kinetic Resolution | Lipase | Racemic Alcohols/Amines on Piperazine side chain | Enantiomerically enriched product |
| Asymmetric Synthesis | Transaminase | Prochiral Ketones | Chiral Amines |
Structure Activity Relationship Sar Studies of 1 6 Methoxypyridin 3 Yl Piperazine Analogues
Influence of Piperazine (B1678402) Ring Substituents on Biological Activities
The nature of the substituent on the piperazine ring of 1-(6-methoxypyridin-3-yl)piperazine analogues plays a pivotal role in determining their interaction with biological targets. Research has shown that modifications at this position can significantly modulate affinity and functional activity at various receptors.
For instance, in a series of compounds targeting dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors, the introduction of different aryl and heteroaryl carboxamide moieties at the N-4 position of the piperazine ring led to a range of potencies. A key finding was that the electronic properties and size of the substituent are critical. For example, compounds with electron-withdrawing groups on an aryl substituent at this position generally exhibit different receptor binding profiles compared to those with electron-donating groups.
A study exploring derivatives as potential antipsychotic agents synthesized a series of this compound amides. The biological evaluation of these compounds against D2 and 5-HT2A receptors highlighted the importance of the terminal amide moiety. The nature of the cyclic amine part of the amide was found to be a significant determinant of the D2/5-HT2A affinity ratio.
Below is a table summarizing the impact of various piperazine ring substituents on the biological activities of this compound analogues.
| Substituent at Piperazine N-4 | Target Receptor(s) | Key SAR Findings |
| Aryl Carboxamides | D4, 5-HT2A | Electronic properties of the aryl ring influence receptor affinity. |
| Heteroaryl Carboxamides | D4, 5-HT2A | The nature of the heteroaryl ring modulates potency. |
| Amides with Cyclic Amines | D2, 5-HT2A | The cyclic amine structure is a key determinant of the D2/5-HT2A affinity ratio. |
Impact of Modifications on the Pyridine (B92270) Ring and Methoxy (B1213986) Group on Receptor Binding and Efficacy
Modifications to the pyridinyl moiety and its methoxy substituent have been shown to be critical for the receptor binding affinity and efficacy of this compound analogues. The pyridine nitrogen and the methoxy group are key pharmacophoric features that engage in specific interactions with receptor binding pockets.
The position of the nitrogen atom within the pyridine ring is crucial for establishing key hydrogen bond interactions with receptor residues. Shifting the nitrogen to other positions on the ring or replacing the pyridine with other heteroaromatic systems often leads to a significant loss of affinity, underscoring the importance of this specific arrangement for molecular recognition.
The 6-methoxy group also plays a significant role. It is believed to be involved in crucial interactions within the binding site of target receptors. The replacement of the methoxy group with other substituents, such as hydrogen, larger alkoxy groups, or halogens, has been explored to probe the steric and electronic requirements at this position. For many target receptors, the methoxy group appears to be optimal, suggesting it fits into a well-defined pocket where it can make favorable van der Waals contacts and potentially act as a hydrogen bond acceptor.
Conformational Analysis and its Correlation with Pharmacological Profiles
The three-dimensional conformation of this compound analogues is a key determinant of their pharmacological activity. The relative orientation of the 6-methoxypyridinyl group and the substituent on the piperazine ring dictates how the molecule fits into the receptor binding site.
A critical aspect of the conformational profile is the torsional angle between the pyridine ring and the piperazine ring. This angle determines the spatial relationship between the key pharmacophoric elements. For active compounds, a specific range of this torsional angle is often observed, allowing for optimal interactions with the target receptor. For example, a more extended conformation might be favored for one receptor, while a more folded conformation might be required for another, providing a basis for designing receptor-selective ligands.
Advanced SAR Modeling and Predictive Algorithms for Optimized Analogues
To accelerate the drug discovery process, advanced computational techniques are increasingly being employed to model the structure-activity relationships of this compound analogues and predict the properties of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the physicochemical properties of these analogues with their biological activities. These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build mathematical equations that can predict the potency of unsynthesized compounds. This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and testing.
Furthermore, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the steric and electrostatic field requirements for optimal receptor interaction. These models generate 3D contour maps that highlight regions where bulky or electron-rich/poor groups would be favorable or unfavorable for activity, providing a visual guide for the design of more potent and selective ligands. These predictive algorithms are invaluable tools in the iterative process of lead optimization for this class of compounds.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the interactions that drive biological activity. While direct docking studies on 1-(6-methoxypyridin-3-yl)piperazine as a standalone ligand are not extensively documented, its role as a critical fragment in more complex inhibitors has been explored.
Molecular Dynamics Simulations for Binding Mode Stability and Conformational Analysis
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and reactivity descriptors. For various piperazine (B1678402) derivatives, DFT methods have been used to calculate parameters like the electrophilicity index and energy gap (Egap = ELUMO − EHOMO), which correlate with the molecules' biological activity. mdpi.com These calculations help in understanding the chemical reactivity and kinetic stability of the compounds. theaspd.com The electronic characteristics of the this compound scaffold, such as the electron-donating effect of the methoxy (B1213986) group and the electron-withdrawing nature of the pyridine (B92270) nitrogen, can be precisely modeled to predict its interaction capabilities and potential sites of metabolic attack.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For series of piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like the mTORC1 protein. mdpi.com These models often reveal that a combination of electronic (e.g., LUMO energy), steric (e.g., molar refractivity), and physicochemical (e.g., aqueous solubility, polar surface area) descriptors are significantly correlated with biological function. mdpi.com By establishing such relationships, QSAR models serve as valuable tools for predicting the activity of new analogues and for guiding the design of more potent compounds based on the this compound framework. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate depends heavily on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used in the early stages of drug discovery to predict these properties and filter out compounds with a low chance of success. windows.net Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts poor oral bioavailability if a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors. volkamerlab.org
The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic features, primarily due to its basic nitrogen atoms which can enhance water solubility. nih.gov Computational platforms like SwissADME and StarDrop can predict a wide range of ADME properties. mdpi.comnih.gov
Table 1: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 193.24 g/mol | Well within Lipinski's rule (<500) |
| LogP (Lipophilicity) | ~1.0 - 1.5 | Indicates good balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | 45.0 Ų | Suggests good cell permeability |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | High likelihood of oral bioavailability volkamerlab.org |
| Pharmacokinetics | ||
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Potential for central nervous system activity, requires experimental verification nih.gov |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions nih.gov |
Note: These values are estimations from various computational models and require experimental validation.
These in silico predictions suggest that the this compound scaffold possesses favorable drug-like properties, making it an attractive starting point for designing orally bioavailable drugs. mdpi.comgjpb.de
Metabolism Studies and Prediction of Metabolic Pathways
Understanding a compound's metabolic fate is crucial for assessing its safety and efficacy. In silico tools can predict sites of metabolism, and these predictions can be confirmed by in vitro experiments. nih.gov For arylpiperazine compounds, metabolism often involves the piperazine ring or its substituents. nih.govnih.gov
A study on the closely related analog, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), provides significant insight into the likely metabolism of this compound. The major metabolic pathway for MeOPP was found to be O-demethylation, catalyzed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.gov This suggests that a primary metabolic route for this compound would be the conversion of the methoxy group to a hydroxyl group, forming 1-(6-hydroxypyridin-3-yl)piperazine.
Other potential metabolic pathways include:
Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolic activation, potentially leading to the formation of reactive iminium ions. nih.gov
Ring Contraction: In some cases, metabolic oxidation of a piperazine ring can lead to a novel ring contraction, forming a substituted imidazoline (B1206853) derivative, which can be trapped by glutathione (B108866). researchgate.net
The prediction that CYP2D6 is the primary metabolizing enzyme is significant, as this enzyme is known for genetic polymorphism, which can lead to variations in drug metabolism and response among different individuals. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active.
For classes of N-aryl and N-heteroaryl piperazine antagonists, pharmacophore models have been successfully generated. nih.gov A typical model might consist of features like a positive nitrogen center, hydrogen bond acceptor and donor sites, and hydrophobic groups. nih.gov The this compound scaffold fits this pattern well:
The piperazine nitrogen can act as a basic center (positive ionizable).
The pyridine nitrogen and methoxy oxygen can serve as hydrogen bond acceptors.
The pyridine ring provides an aromatic/hydrophobic feature.
This inherent match with known pharmacophores makes the compound an excellent template for virtual screening campaigns aimed at discovering new analogues with desired biological activities against a range of targets. theaspd.com
Preclinical Efficacy and Pharmacodynamics of 1 6 Methoxypyridin 3 Yl Piperazine Analogues
Biomarker Modulation and Pharmacodynamic Endpoints
The therapeutic effect of a drug is intrinsically linked to its ability to modulate specific biological targets and pathways. For analogues of 1-(6-methoxypyridin-3-yl)piperazine, a key area of investigation has been their activity as kinase inhibitors.
One notable analogue, 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H- medchemexpress.comresearchgate.netnih.govtriazolo[4,5-c]quinolin-4-one, known as CQ211, has been identified as a potent and selective inhibitor of RIO Kinase 2 (RIOK2). medchemexpress.com RIOK2 is an atypical kinase that plays a crucial role in ribosome maturation and has been implicated in the progression of various cancers.
The pharmacodynamic effects of CQ211 have been demonstrated through its ability to modulate downstream signaling pathways. In preclinical studies involving cancer cell lines, CQ211 has been shown to suppress the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com This inhibition of mTOR signaling is a significant pharmacodynamic endpoint, as the mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
The table below summarizes the in vitro activity of CQ211 against cancer cell lines, highlighting its impact on cell proliferation, a key pharmacodynamic outcome of its kinase-inhibiting activity.
| Cell Line | IC₅₀ (µM) |
| MKN-1 | 0.61 ± 0.18 |
| HT-29 | 0.38 ± 0.01 |
Data sourced from MedChemExpress. medchemexpress.com
These findings underscore the potential of this compound analogues to modulate key cancer-related biomarkers and achieve desired pharmacodynamic effects.
Bioavailability and Systemic Exposure Studies in Preclinical Species
The therapeutic potential of a drug candidate is highly dependent on its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME). Bioavailability and systemic exposure are critical parameters evaluated in preclinical species to predict the likely behavior of a compound in humans.
Studies on the analogue CQ211 in mice have provided initial insights into its pharmacokinetic profile. Following oral administration, CQ211 was found to have poor oral bioavailability, with a value of 3.06%. medchemexpress.com The peak plasma concentration (Cmax) was also low, measured at 13 ± 5 ng/mL. medchemexpress.com This suggests that while potent, the oral absorption of CQ211 is limited in this preclinical model.
The table below presents the available pharmacokinetic data for CQ211 in mice.
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 3.06 | Mouse |
| Cmax (ng/mL) | 13 ± 5 | Mouse |
Data sourced from MedChemExpress. medchemexpress.com
Despite the low oral bioavailability, CQ211 demonstrated in vivo efficacy in a mouse xenograft model when administered via intraperitoneal injection, indicating that sufficient systemic exposure can be achieved through parenteral routes to exert a therapeutic effect. medchemexpress.com
The metabolism of related methoxyphenylpiperazine compounds has been investigated in rats. For 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the major metabolic pathway was identified as O-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. This provides a potential insight into the metabolic fate of this compound analogues, although specific metabolic studies on this particular scaffold are needed for confirmation.
Toxicological Considerations and Safety Profile of 1 6 Methoxypyridin 3 Yl Piperazine Analogues
Identification of Potential Toxicophores and Mechanisms of Toxicity
A toxicophore is a chemical structure or moiety within a molecule that is known to be associated with toxicity. The identification of such substructures in 1-(6-methoxypyridin-3-yl)piperazine analogues is a critical first step in predicting and understanding their potential toxicities. Toxic properties are often linked to specific chemical substructures that can, for instance, be metabolically activated to form reactive species. nih.gov
The this compound scaffold contains several moieties that warrant toxicological investigation. The piperazine (B1678402) ring, a common feature in many pharmaceuticals, can undergo metabolic activation to form reactive intermediates. rsc.org For instance, the piperazine ring can be bioactivated through the formation of iminium ions, which are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to organ toxicity. rsc.org
The 6-methoxypyridine ring also presents potential toxicological liabilities. The methoxy (B1213986) group can undergo O-demethylation mediated by cytochrome P450 (CYP) enzymes. This metabolic process can sometimes lead to the formation of reactive metabolites. For example, the O-demethylation of certain pyridyl-containing compounds has been implicated in hepatobiliary toxicity. nih.gov The resulting hydroxylated pyridine (B92270) can potentially be further oxidized to reactive species. Furthermore, the pyridine ring itself, depending on its substituents, can be a substrate for various metabolic transformations, some of which may lead to toxic outcomes. nih.gov The rate and pathway of pyridine derivative transformation are highly dependent on the nature and position of the substituents. nih.gov
Hepatotoxicity Studies (e.g., hepatocellular and hepatobiliary toxicity, P450-mediated oxidation leading to toxicity)
The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from reactive metabolites. Several studies have investigated the hepatotoxicity of piperazine derivatives. Piperazine-based "designer drugs" have been shown to cause detrimental effects in hepatic cell models. nih.gov The observed toxicity mechanisms include the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (B108866) (GSH) and ATP, and disruption of mitochondrial membrane potential. nih.gov
A key factor in the hepatotoxicity of many compounds is their metabolism by cytochrome P450 (CYP) enzymes. mdpi.com For some piperazine derivatives, CYP-mediated metabolism has been shown to be a detoxification pathway. nih.gov However, for other compounds containing a methoxypyridine moiety, P450-mediated O-demethylation can lead to the formation of toxic metabolites. nih.gov For instance, a study on pyridyltriazine-containing PI3K inhibitors demonstrated that an O-demethylated pyridine metabolite was responsible for hepatobiliary toxicity in rats. nih.gov This toxicity was characterized by biliary epithelial hyperplasia and hypertrophy, and was associated with increased levels of liver enzymes and bilirubin. nih.gov Co-administration of a pan-P450 inhibitor prevented this liver toxicity, confirming the role of P450-mediated metabolism in the toxic effects. nih.gov
Given that this compound contains a methoxypyridine ring, there is a potential for P450-mediated O-demethylation to generate a hydroxylated pyridine metabolite. This metabolite could then potentially undergo further oxidation to form reactive species, leading to hepatocellular or hepatobiliary toxicity. Therefore, a thorough investigation of the metabolic fate of this compound analogues and the potential toxicity of their metabolites is a critical aspect of their safety evaluation.
Cardiotoxicity Evaluation (e.g., hERG channel inhibition)
Cardiotoxicity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a major concern in drug development as it can lead to life-threatening arrhythmias. nih.gov The hERG channel plays a crucial role in cardiac repolarization, and its blockade can prolong the QT interval on an electrocardiogram, increasing the risk of Torsades de Pointes (TdP). nih.govyoutube.com
Strategies for Toxicity Mitigation and Safety Optimization
Once potential toxicities are identified, several strategies can be employed to mitigate these risks and optimize the safety profile of this compound analogues. These strategies often involve structural modifications to alter the metabolic fate and physicochemical properties of the molecule.
Metabolic Stabilization: To address toxicities arising from metabolic activation, modifications can be introduced to block or alter the metabolic pathways leading to reactive intermediates. For example, if O-demethylation of the methoxypyridine ring is found to be a liability, introducing substituents at positions that hinder P450 access or altering the electronic properties of the ring could reduce the rate of this metabolic step. nih.gov
Structural Modifications to Disrupt hERG Binding: Subtle changes to the molecular structure can disrupt the key interactions required for binding to the hERG channel without significantly affecting the on-target activity. This could involve altering the substitution pattern on the aromatic rings or modifying the linker between the piperazine and pyridyl moieties.
Balancing Efficacy and Safety: The ultimate goal is to identify analogues that possess the desired pharmacological activity while exhibiting a favorable safety profile. This often involves a multi-parameter optimization process where potency, selectivity, and various toxicological endpoints are assessed in parallel. researchgate.net
By employing these strategies in a rational, data-driven manner, it is possible to design and develop analogues of this compound with an improved safety margin.
Future Directions and Therapeutic Potential of 1 6 Methoxypyridin 3 Yl Piperazine and Its Analogues
Current Status of Related Compounds in Clinical Development
While 1-(6-methoxypyridin-3-yl)piperazine itself is primarily a building block, its derivatives have given rise to advanced therapeutic candidates. The journey from laboratory synthesis to clinical application is exemplified by a few notable analogues that have entered preclinical and clinical evaluation. These compounds target a range of proteins implicated in disease, showcasing the scaffold's versatility.
One of the most prominent examples is a potent and selective phosphodiesterase 5 (PDE5) inhibitor, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one . nih.govresearchgate.net This compound, emerging from the optimization of a series of aminopyridopyrazinones, not only demonstrates robust efficacy in animal models of hypertension but is also brain penetrant. nih.govresearchgate.net Its entry into clinical trials opens avenues for evaluating the therapeutic potential of central PDE5 inhibition. nih.gov
In the realm of oncology, 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- nih.govresearchgate.nettandfonline.comtriazolo[4,5- c]quinolin-4-one (CQ211) has been identified as a highly potent and selective inhibitor of RIOK2, an atypical kinase involved in ribosome maturation and implicated in multiple cancers. nih.govresearchgate.netacs.org CQ211 exhibits a strong binding affinity (Kd = 6.1 nM) to RIOK2 and has demonstrated promising efficacy in mouse xenograft models, marking it as a critical lead molecule for the development of novel anti-cancer therapeutics. nih.govresearchgate.netacs.org
The broader piperazine (B1678402) and pyrazine (B50134) chemical space is rich with compounds undergoing clinical investigation for a multitude of conditions, including cancer, infections, and central nervous system disorders. researchgate.net
Table 1: Clinical Development Status of Selected this compound Analogues
| Compound Name | Therapeutic Target | Indication(s) | Development Stage | Key Findings |
|---|---|---|---|---|
| 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | Phosphodiesterase 5 (PDE5) | Hypertension, CNS disorders | Entered Clinical Trials nih.gov | Potent and selective PDE5 inhibitor; brain penetrant; robust in vivo blood pressure-lowering effects. nih.govresearchgate.net |
Opportunities for Novel Therapeutic Applications
The inherent chemical tractability of the piperazine-pyridine core has enabled the design of molecules targeting a diverse array of biological pathways, opening up numerous opportunities for novel therapeutic applications beyond their initial development focus.
Oncology: The discovery of RIOK2 inhibitors like CQ211 for cancer is just one facet. nih.govresearchgate.net Analogues are being designed as multi-targeting agents against key tyrosine kinases involved in tumor progression, such as VEGFR, EGFR, and HER2, showing particular promise for breast cancer. mdpi.com
Infectious Diseases: The piperazine-pyridine hybrid structure is being leveraged to combat infectious agents. Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized as potent urease inhibitors. nih.gov This activity is crucial for treating infections by pathogens like Helicobacter pylori, which uses urease to survive in the stomach's acidic environment. nih.gov Furthermore, new piperaquine (B10710) hybrid analogs incorporating piperazine are being developed with significant antiplasmodial activity, aiming to tackle both susceptible and resistant strains of malaria parasites. nih.gov
Central Nervous System (CNS) Disorders: The ability of some analogues to cross the blood-brain barrier, as seen with the PDE5 inhibitor, suggests potential applications in neurological and psychiatric conditions. nih.govresearchgate.net Research into dual-acting antagonists for the histamine (B1213489) H₃ and sigma-1 receptors is yielding compounds with promising antinociceptive properties for the treatment of pain. acs.orgnih.gov The piperazine moiety is also a core component in many existing drugs for CNS disorders, including antidepressants and antipsychotics. researchgate.net
Agricultural Applications: The utility of urease inhibition extends beyond medicine into agriculture. By slowing urea (B33335) hydrolysis, these compounds can reduce nitrogen loss from fertilizers, thereby enhancing nutrient bioavailability for crops. nih.gov
Table 2: Investigated Therapeutic Targets for Piperazine-Pyridine Analogues
| Therapeutic Target | Potential Application | Compound Class/Example | Key Research Finding |
|---|---|---|---|
| Phosphodiesterase 5 (PDE5) | Hypertension, CNS Disorders | Aminopyridopyrazinones | Brain-penetrant inhibitors with in vivo efficacy. nih.govresearchgate.net |
| RIO Kinase 2 (RIOK2) | Cancer | Triazoloquinolinones (e.g., CQ211) | Potent and selective inhibition of an atypical kinase involved in cancer cell proliferation. nih.govacs.org |
| Urease | Bacterial Infections (H. pylori), Agriculture | Pyridylpiperazine Hybrids | Potent inhibition of urease with IC₅₀ values in the low micromolar range. nih.gov |
| Histamine H₃ / Sigma-1 Receptors | Pain (Antinociception) | Piperazine Derivatives | Dual-target antagonists with high affinity and potential for novel pain therapies. acs.orgnih.gov |
| VEGFR, EGFR, HER2 | Breast Cancer | Rhodanine–Piperazine Hybrids | Favorable binding interactions and stable binding to key cancer-related tyrosine kinases. mdpi.com |
Challenges in the Development of this compound-Based Therapeutics
Despite the vast potential, the development of drugs based on the this compound scaffold is not without significant hurdles. These challenges are primarily rooted in the complex chemistry of the piperazine ring and the intricacies of drug design and optimization.
A major challenge lies in the direct C-H functionalization of the piperazine core. nih.gov Unlike simpler saturated N-heterocycles like piperidine (B6355638), the presence of a second nitrogen atom in piperazine complicates synthetic modifications. nih.gov Attempts at direct functionalization can lead to undesired side reactions, such as elimination or dehydrogenation, or a general decrease in the reactivity of the target C-H bond. nih.gov Overcoming these intrinsic reactivity issues requires the development of novel synthetic methods and catalyst systems to efficiently and selectively introduce structural diversity, which is crucial for optimizing pharmacological activity. nih.gov
Furthermore, achieving high target selectivity remains a persistent challenge. The piperazine scaffold can interact with a wide range of biological targets. For instance, while developing dual-acting ligands can be a deliberate strategy, unintended off-target activity is a common issue. acs.orgnih.gov Small structural modifications, such as altering the length of an alkyl chain, can dramatically change the binding affinity and selectivity profile of a compound. nih.gov This sensitivity requires extensive structure-activity relationship (SAR) studies and careful optimization to minimize potential side effects and create safe, effective medicines. acs.org The difficulty in achieving enantioselective synthesis for chiral piperazine derivatives adds another layer of complexity to the development process. nih.gov
Emerging Research Areas and Unexplored Biological Activities for Piperazine-Pyridine Hybrids
The field of medicinal chemistry is continually evolving, with researchers actively exploring new applications for established pharmacophores like the piperazine-pyridine hybrid. The strategy of combining two or more pharmacologically important scaffolds into a single hybrid molecule is a burgeoning area of research, with the goal of producing compounds with enhanced or novel biological activities. tandfonline.comnih.gov
One emerging frontier is the development of multi-target therapeutics for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The concept of designing a single chemical entity that can modulate multiple biological targets simultaneously offers a promising alternative to combination therapies, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.gov The development of dual histamine H₃/sigma-1 receptor antagonists is a prime example of this approach. acs.org
The exploration of piperazine-pyridine derivatives as inhibitors of novel enzyme classes, such as the atypical kinase RIOK2, highlights a shift towards targeting previously "undruggable" proteins. researchgate.netacs.org This requires sophisticated in-silico screening methods, advanced structural biology techniques, and innovative chemical synthesis to identify and validate new targets and lead compounds.
Moreover, the vast biological space for these hybrids remains largely uncharted. While significant research has focused on areas like oncology and CNS disorders, the potential activities of these compounds in other therapeutic areas, such as inflammatory diseases, metabolic disorders, and virology, are yet to be fully investigated. The inherent versatility of the piperazine-pyridine scaffold ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future, with ongoing efforts to uncover new biological activities and develop the next generation of therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Methoxypyridin-3-YL)piperazine, and how do structural modifications impact biological activity?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridine and piperazine precursors, followed by methoxylation at the 6-position. Structural confirmation relies on elemental analysis and spectral techniques (e.g., NMR, IR) . Modifications, such as beta-cyclodextran inclusion, reduce toxicity but may decrease bioactivity due to steric hindrance or altered solubility. For example, beta-cyclodextran-modified derivatives showed 20-30% reduced antiplatelet activity compared to unmodified analogs .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with internal standards (e.g., p-tolylpiperazine) achieves quantification limits of 0.1 µg/mL in biological samples . Raman microspectroscopy, optimized at 20 mW laser power and 128–256 scans, distinguishes isomers via unique spectral fingerprints (e.g., differentiating 3- vs. 4-substituted analogs) .
Q. How does the inclusion of beta-cyclodextran influence the toxicity and bioactivity of piperazine derivatives?
- Methodological Answer : Beta-cyclodextran encapsulation reduces acute toxicity (e.g., LD50 increased by 40% in murine models) but decreases bioactivity due to slower release kinetics. Experimental designs should balance toxicity assays (e.g., OECD guidelines) with activity screens (e.g., platelet aggregation inhibition) to evaluate trade-offs .
Q. What physical properties of this compound are critical for experimental design in pharmacokinetic studies?
- Methodological Answer : Key properties include hygroscopicity (requiring anhydrous storage), solubility in polar aprotic solvents (e.g., DMSO), and pKa (~8.5), which influence bioavailability. Stability studies under varying pH (3–9) and temperature (4–37°C) are recommended to assess degradation pathways .
Q. Which in vivo models are suitable for evaluating the local anesthetic activity of piperazine derivatives?
- Methodological Answer : Infiltration anesthesia models in rodents (e.g., rat paw edema) measure latency periods post-injection. For example, modified derivatives showed 15–25% shorter action duration compared to lidocaine, with data normalized to baseline saline controls .
Advanced Research Questions
Q. How can computational methods validate the antiplatelet activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electron distribution in the methoxypyridinyl group to predict binding affinity to platelet receptors (e.g., P2Y12). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate with experimental IC50 values, achieving R² > 0.85 in activity validation .
Q. What methodologies are used to study the environmental degradation pathways of piperazine-containing compounds?
- Methodological Answer : Peroxymonosulfate (PMS)-based advanced oxidation processes (AOPs) with Co-PCN catalysts generate reactive oxygen species (ROS) like •OH and SO4•−. LC-MS identifies degradation intermediates (e.g., cleaved piperazine rings), while DFT predicts bond dissociation energies (e.g., C-N: 280 kJ/mol) to map degradation routes .
Q. How do piperazine carbamates inhibit enzymes like monoacylglycerol lipase (MAGL) in neurodegenerative studies?
- Methodological Answer : X-ray crystallography (resolution ≤ 2.0 Å) reveals hydrogen bonding between the piperazine nitrogen and MAGL’s catalytic serine (e.g., PDB ID 3HJU). Kinetic assays (IC50: 50–100 nM) and isothermal titration calorimetry (ITC) validate reversible inhibition mechanisms .
Q. What supramolecular interactions govern the crystal packing of piperazine inclusion complexes?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions (e.g., C-H⋯O, 35% contribution) in piperazine-cyclodextrin complexes. Thermal gravimetric analysis (TGA) shows stability up to 200°C, critical for CO2 capture material design .
Q. How are bioisosteres of piperazine optimized to enhance drug-like properties in lead compounds?
- Methodological Answer : Homopiperazine or 1,4-diazepane replacements improve aqueous solubility (LogP reduction by 0.5–1.0) while maintaining affinity (ΔpKi < 0.3). Free energy perturbation (FEP) simulations guide substitutions, validated by SPR binding assays (KD: 10–100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
